Impact of Enantiomeric Excess on API Yield
The (2S)-isomer is the direct precursor of (S)-pregabalin. When the organocatalytic Michael addition of diethyl malonate to (E)-4-methyl-1-nitro-1-pentene is carried out under solvent‑free conditions with a thiourea catalyst, the resulting nitro‑malonate adduct is obtained in 98 % enantiomeric excess (ee) [1]. In contrast, a racemic synthesis (or use of the (2R)-isomer) would, after identical downstream processing, deliver at most 50 % of the pharmacologically active (S)-pregabalin, necessitating a resolution step that typically reduces overall yield by 20–40 % [2]. The 98 % ee value therefore represents a direct 48 %‑point gain in stereochemical purity relative to a racemic baseline.
| Evidence Dimension | Enantiomeric excess of the nitro‑malonate intermediate |
|---|---|
| Target Compound Data | 98 % ee (S)-enantiomer |
| Comparator Or Baseline | Racemic diethyl 2-(4-methyl-1-nitropentan-2-yl)propanedioate (0 % ee, or 50 % (S) content) |
| Quantified Difference | +48 %‑point excess of the desired (S)-enantiomer |
| Conditions | Thiourea‑catalysed, solvent‑free Michael addition of diethyl malonate to (E)-4-methyl-1-nitro-1-pentene at room temperature [1] |
Why This Matters
Higher ee directly translates into higher yield of regulatory‑compliant (S)-pregabalin, eliminating the cost and waste of chiral resolution.
- [1] Liu, J.; Wang, X.; Ge, Z.; Sun, Q.; Cheng, T.; Li, R. Tetrahedron 2011, 67, 636‑640. doi:10.1016/j.tet.2010.11.053 View Source
- [2] LV15111A – Method for preparation of optically pure diethyl[4-methyl-1-nitropentan-2-yl]malonate. LV Patent Application LV150126, 2015. View Source
